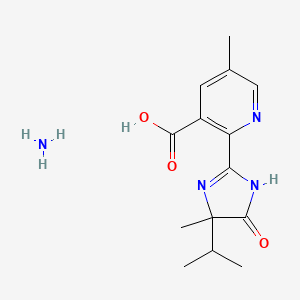
DANSYL-L-A-AMINO-N-BUTYRIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DANSYL-L-A-AMINO-N-BUTYRIC ACID typically involves the reaction of dansyl chloride with L-α-amino-n-butyric acid. The reaction is carried out in an alkaline medium, often using a base such as sodium carbonate or sodium hydroxide to facilitate the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
DANSYL-L-A-AMINO-N-BUTYRIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Sodium hydroxide, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various dansylated derivatives, while oxidation reactions may produce sulfonic acid derivatives .
Applications De Recherche Scientifique
DANSYL-L-A-AMINO-N-BUTYRIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of DANSYL-L-A-AMINO-N-BUTYRIC ACID involves its ability to form stable fluorescent adducts with primary amino groups in biomolecules. The dansyl group acts as a fluorescent tag, allowing researchers to track and quantify the labeled molecules using fluorescence spectroscopy. The molecular targets include proteins, peptides, and other biomolecules with primary amino groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dansyl-L-arginine
- Dansyl-L-asparagine
- Dansyl-L-aspartic acid
- Dansyl-L-cysteic acid
- Dansyl-L-glutamic acid
- Dansyl-L-glutamine
- N-Dansyl-trans-4-hydroxy-L-proline
Uniqueness
DANSYL-L-A-AMINO-N-BUTYRIC ACID is unique due to its specific structure and properties, which make it particularly suitable for labeling and detecting primary amino groups in biomolecules. Its fluorescent properties are highly stable, making it a reliable tool for various analytical applications .
Propriétés
Numéro CAS |
102783-25-5 |
|---|---|
Formule moléculaire |
C16H20N2O4S |
Poids moléculaire |
336.406 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)



![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride](/img/structure/B1141403.png)

